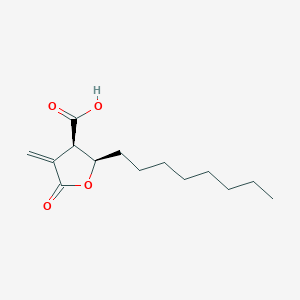

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Tetrahydrofuran Core Formation

The tetrahydrofuran ring is typically constructed via intramolecular cyclization or Diels-Alder reactions. A patent (WO2020219871A1) describes the use of acid-catalyzed cyclization of γ-keto acids to form tetrahydrofuran derivatives. For example, heating γ-keto-octylcarboxylic acid precursors in the presence of p-toluenesulfonic acid (PTSA) yields the tetrahydrofuran core. This method achieves moderate regioselectivity but requires optimization to suppress polymerization.

Example Protocol:

Introduction of the n-Octyl Side Chain

The n-octyl group at position 5 is introduced via alkylation or nucleophilic substitution. A PMC study (PMC7184194) reports the use of Grignard reagents for side-chain elongation. For instance, treating a furan precursor with octylmagnesium bromide in tetrahydrofuran (THF) at −78°C followed by quenching with ammonium chloride yields the alkylated intermediate.

Optimization Insight:

-

Lower temperatures (−78°C) improve selectivity for the cis isomer.

-

Catalytic amounts of copper(I) iodide enhance reaction efficiency.

Carboxylic Acid Functionalization

The carboxylic acid at position 4 is often introduced via oxidation or hydrolysis. A carbohydrate-based drug discovery study (MDPI, 2023) details the oxidation of hydroxymethyl groups using Jones reagent (CrO3 in H2SO4). Alternatively, ester intermediates (e.g., methyl esters) are hydrolyzed under basic conditions.

Hydrolysis Protocol:

-

Dissolve methyl ester intermediate (5 mmol) in THF:MeOH:H2O (3:3:1, 10 mL).

-

Add LiOH (2 eq) and stir at 80°C for 6 hours.

Stereochemical Control

Achieving the cis configuration necessitates chiral catalysts or resolution techniques. A patent (WO2004024692A1) employs Sharpless asymmetric epoxidation to set stereocenters, followed by ring-opening to form the tetrahydrofuran ring. Enantiomeric excess (ee) >90% is achieved using titanium tetraisopropoxide and diethyl tartrate.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Ti(OiPr)4, diethyl tartrate |

| Temperature | −20°C |

| ee | 92% |

Purification and Characterization

Purification involves column chromatography (silica gel, Sephadex LH-20) and recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Representative 1H NMR Data (400 MHz, CDCl3):

-

δ 6.05 (t, J = 53.6 Hz, 1H, CH2=CH)

-

δ 4.43–4.28 (m, 4H, tetrahydrofuran ring)

Challenges and Mitigation Strategies

-

Side Reactions: Polymerization during cyclization is minimized using dilute conditions and radical inhibitors (e.g., BHT).

-

Solubility Issues: Long octyl chains reduce solubility in polar solvents; mixed solvents (e.g., toluene:CH3CN) improve yields.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Acid-catalyzed cyclization | 65 | N/A | Simplicity |

| Grignard alkylation | 78 | 85 | High selectivity |

| Sharpless epoxidation | 70 | 92 | Superior stereocontrol |

Chemical Reactions Analysis

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the oxo group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces additional oxygen-containing functional groups. |

| Reduction | Converts the oxo group to a hydroxyl group. |

| Substitution | Replaces one functional group with another using reagents like halogens or alkylating agents. |

Biological Studies

Research has indicated potential biological activities associated with cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid. Studies may focus on its interactions with biomolecules, which could elucidate its role in biological pathways.

Pharmaceutical Development

There is ongoing research into the therapeutic effects of this compound, particularly as a drug precursor or active pharmaceutical ingredient (API). Its unique structure may confer specific pharmacological properties that warrant further investigation.

Material Science

In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes. Its unique chemical properties may lead to innovations in material formulations.

Mechanism of Action

The mechanism of action of cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Analog: Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic Acid

The most relevant structural analog is tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (CAS 218137-86-1), a positional isomer of the target compound. Both share the molecular formula $ \text{C}{14}\text{H}{22}\text{O}_{4} $ and molecular weight (254.32 g/mol) but differ in substituent positioning:

| Property | Target Compound | Structural Analog (CAS 218137-86-1) |

|---|---|---|

| IUPAC Name | cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid |

| Substituent Positions | - 3-Methylene - 2-Oxo - 5-n-Octyl - 4-Carboxylic acid |

- 4-Methylene - 5-Oxo - 2-Octyl - 3-Carboxylic acid |

| CAS Registry Number | Not explicitly provided in evidence | 218137-86-1 |

| Reported Bioactivity | Limited data | Enzyme inhibitor (designated "C 75") |

Impact of Substituent Positioning

The divergence in substituent positions significantly influences physicochemical and biological properties:

- Carboxylic Acid Position : The carboxylic acid at position 4 (target) versus position 3 (analog) could affect hydrogen-bonding interactions and enzymatic recognition, as seen in other furan derivatives .

- Bioactivity Differences : The analog’s designation as an enzyme inhibitor ("C 75") suggests its utility in biochemical studies, but the target compound’s distinct structure may confer alternative mechanisms or targets .

Spectroscopic Characterization

While direct data for the target compound are unavailable, studies on analogous furancarboxylic acids emphasize the role of NMR spectroscopy in confirming substituent positions and stereochemistry. For example, $^1$H-NMR can resolve methylene proton environments, while $^13$C-NMR identifies carbonyl and carboxyl carbons .

Research Findings and Implications

- Synthetic Challenges : The synthesis of such isomers requires precise control over regioselectivity and stereochemistry, often achieved through advanced catalytic methods or protecting-group strategies.

- Pharmacological Potential: Structural analogs of furancarboxylic acids are explored as anti-inflammatory, antimicrobial, or enzyme-modulating agents. The target compound’s cis configuration and substituent arrangement may offer unique advantages in drug design .

Biological Activity

Cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid, a compound with the molecular formula C14H22O4, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C14H22O4

- Molecular Weight : 254.32 g/mol

- CAS Number : 191282-49-2

- Flash Point : 159.2°C

- Boiling Point : 432.1°C at 760 mmHg

The compound features a tetrahydrofuran ring, which is significant for its biological interactions.

This compound exhibits notable inhibitory effects on fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis. This inhibition can lead to altered mitochondrial function and increased oxidative stress within cells. Specifically, studies have shown that this compound can suppress mitochondrial fatty acid synthesis pathways, leading to decreased levels of lipoic acid (LA) and impaired mitochondrial function .

Therapeutic Implications

- Cancer Treatment : Inhibition of FASN by this compound has been linked to potential therapeutic effects in various cancer models. The reduction in fatty acid synthesis may slow tumor growth and enhance the efficacy of existing treatments by targeting metabolic pathways critical to cancer cell survival .

- Metabolic Disorders : Given its role in fatty acid metabolism, this compound may also hold promise for treating metabolic disorders characterized by dysregulated lipid metabolism.

Study 1: Inhibition of Fatty Acid Synthase

A study investigating the effects of this compound on human cells demonstrated that treatment resulted in:

- Decreased LA content.

- Increased reactive oxygen species (ROS) levels.

- Reduced cell viability in cancer cell lines.

These findings suggest that the compound's mechanism involves both direct inhibition of FASN and secondary effects through oxidative stress induction .

Study 2: Mitochondrial Dysfunction

Further research indicated that overexpression of human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) could protect cells from low doses of the compound, highlighting a potential therapeutic window where the compound could be used effectively without overwhelming cellular defense mechanisms .

Data Table: Summary of Biological Activities

Q & A

How can researchers resolve stereochemical challenges in synthesizing cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid?

Answer:

The stereochemical configuration (2R,3R) of the compound is critical for its reactivity and biological interactions. To confirm stereochemistry:

- Use NMR spectroscopy (e.g., NOESY or ROESY) to analyze spatial proximity of protons, particularly around the methylene (C3) and octyl (C5) groups .

- X-ray crystallography is definitive for resolving ambiguities in crystal structures of intermediates or derivatives .

- Chiral HPLC or polarimetry can verify enantiomeric purity during synthesis .

Advanced Note: Contradictions in literature stereochemical assignments (e.g., discrepancies between cis and trans isomers in related tetrahydrofuran derivatives) require cross-validation via multiple analytical methods .

What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

Answer:

Stability studies should focus on:

- Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., boiling point analogs at ~467°C for related furancarboxylic acids) .

- pH-dependent hydrolysis : Monitor lactone ring stability via HPLC at physiological (pH 7.4) and acidic/basic conditions .

- Oxidative stability : Employ radical scavenging assays (e.g., DPPH) to evaluate susceptibility to oxidation, given structural similarities to bioactive furanones .

How can researchers address discrepancies in reported physical properties (e.g., melting point, density) for this compound?

Answer:

Discrepancies in literature data (e.g., density variations between 1.02 g/cm³ and 1.35 g/cm³ for analogs) arise from impurities or polymorphic forms . Mitigation strategies:

- Purification : Recrystallize using solvents like ethyl acetate/hexane mixtures to isolate pure forms .

- Standardized characterization : Adhere to pharmacopeial guidelines (e.g., USP-NF protocols for tetrahydrofuran derivatives) for melting point determination and density measurements .

What advanced techniques are suitable for elucidating the compound’s mechanism in biological systems?

Answer:

For mechanistic studies:

- Molecular docking : Model interactions with enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase, leveraging the compound’s furanone core and octyl chain for hydrophobic binding .

- Metabolite profiling : Use LC-MS/MS to identify degradation products in hepatic microsomal assays .

- Transcriptomic analysis : Apply RNA sequencing to assess gene regulation in inflammation or apoptosis pathways, inspired by structurally related compounds .

What strategies optimize the synthesis of this compound with high yield?

Answer:

Key synthesis considerations:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enhance enantioselectivity during lactonization .

- Side-chain modification : Introduce the n-octyl group via Friedel-Crafts acylation or Grignard reactions, ensuring regioselectivity at C5 .

- Yield optimization : Monitor reaction kinetics via in-situ FTIR to identify intermediates and minimize byproducts .

How does the n-octyl substituent influence the compound’s bioavailability and membrane permeability?

Answer:

The n-octyl chain enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability but potentially reducing aqueous solubility.

- In silico modeling : Predict logP and permeability using tools like ChemAxon or Schrödinger’s QikProp .

- Caco-2 assays : Experimentally validate intestinal absorption rates .

Advanced Insight: The chain length (C8 vs. C13 in analogs) balances solubility and bioavailability; truncation studies can refine structure-activity relationships .

What analytical methods are critical for detecting impurities in bulk samples?

Answer:

- HPLC-DAD/ELSD : Quantify residual solvents or stereoisomers with >98% purity thresholds .

- GC-MS : Identify volatile byproducts from incomplete esterification or oxidation .

- Elemental analysis : Verify carbon/hydrogen content deviations (±0.3%) due to synthetic impurities .

How can researchers validate the compound’s role in oxidative stress pathways?

Answer:

- ROS scavenging assays : Measure inhibition of hydrogen peroxide or superoxide radicals in cell-free systems .

- Nrf2 activation : Use luciferase reporter assays in HEK293 cells to assess antioxidant response element (ARE) activation .

- Comparative studies : Benchmark against known antioxidants (e.g., ascorbic acid) to contextualize efficacy .

What computational tools aid in predicting the compound’s environmental fate and toxicity?

Answer:

- EPI Suite : Estimate biodegradation half-life and bioaccumulation potential (BCF) .

- ECOSAR : Predict acute/chronic toxicity to aquatic organisms based on QSAR models .

- Molecular dynamics : Simulate interactions with soil organic matter to assess terrestrial persistence .

How should researchers design experiments to resolve contradictions in reported bioactivity data?

Answer:

Contradictions (e.g., pro- vs. anti-inflammatory effects) may stem from assay variability or impurity interference.

- Dose-response curves : Establish EC50/IC50 values across multiple cell lines (e.g., RAW264.7 macrophages vs. primary monocytes) .

- Standardized protocols : Adhere to NIH or OECD guidelines for in vitro/in vivo assays .

- Meta-analysis : Cross-reference bioactivity data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.